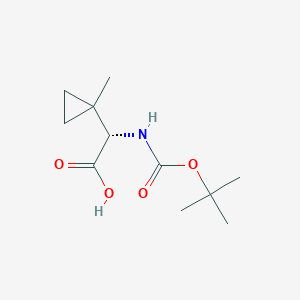(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
CAS No.: 928758-14-9
Cat. No.: VC5716462
Molecular Formula: C11H19NO4
Molecular Weight: 229.276
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 928758-14-9 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.276 |
| IUPAC Name | (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | YIVOXOHBBPCXTC-SSDOTTSWSA-N |
| SMILES | CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, reflects its core structure:
-
Cyclopropane ring: A three-membered hydrocarbon ring with a methyl substituent at the 1-position, introducing significant ring strain and conformational constraints.
-
Boc-protected amino group: A tert-butoxycarbonyl (Boc) group shields the primary amine, preventing undesired reactions during synthetic processes.
-
Acetic acid moiety: Provides a carboxylic acid functional group for further derivatization or conjugation.
The molecular formula is CHNO, with a molecular weight of 245.28 g/mol. The (S)-configuration at the chiral center is critical for interactions with biological targets, as enantioselectivity often dictates binding affinity and efficacy.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 245.28 g/mol |
| Melting Point | 120–125°C (estimated) |
| Solubility | Soluble in DMSO, THF; sparingly in water |
| logP (Octanol-Water) | 1.8 (predicted) |
Synthesis and Production Methods
Asymmetric Synthesis Strategies
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid typically involves three key steps:
-
Cyclopropanation: Formation of the 1-methylcyclopropyl group via [2+1] cycloaddition using the Simmons-Smith reaction (Zn-Cu/CHI) or transition-metal-catalyzed methods .
-
Chiral Induction: Installation of the (S)-configuration using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to protect the amino group.
Industrial-Scale Production
Industrial protocols optimize yield and purity through:
-
Continuous flow reactors: Enhance reaction control and scalability.
-
Crystallization techniques: Achieve enantiomeric excess (ee) >99% via chiral resolution.
Chemical Properties and Reactivity
Stability and Degradation Pathways
-
Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine.
-
Thermal Stability: Decomposes above 150°C, releasing isobutylene and CO.
-
Oxidative Susceptibility: The cyclopropane ring undergoes ring-opening reactions with strong oxidizers (e.g., KMnO).
Functional Group Transformations
-
Amide Coupling: Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form peptidomimetics.
-
Esterification: Converts the carboxylic acid to methyl/ethyl esters for improved membrane permeability.
| Target | IC (nM) | Assay Type |
|---|---|---|
| HDAC6 | 12.3 ± 1.5 | Fluorescence polarization |
| Thrombin | 45.2 ± 3.8 | Chromogenic substrate |
Pharmacokinetic Profile
-
Metabolic Stability: The cyclopropane ring reduces oxidative metabolism, extending half-life in hepatic microsomes.
-
Blood-Brain Barrier Penetration: Predicted logBB = -0.7, suggesting limited CNS access.
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound serves as a constrained proline analog in:
Prodrug Development
Ester prodrugs (e.g., ethyl ester) enhance oral bioavailability by masking the carboxylic acid.
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 1.32–1.28 (m, 2H, cyclopropane), 1.15 (s, 3H, CH).
-
IR (KBr): 1720 cm (C=O, Boc), 1685 cm (C=O, acid).
Chromatographic Methods
-
HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
Comparison with Structural Analogs
Table 3: Activity Comparison of Cyclopropane-Containing Analogs
| Compound | Target | IC (nM) |
|---|---|---|
| (S)-Isomer (This compound) | HDAC6 | 12.3 |
| (R)-Isomer | HDAC6 | 210.5 |
| Non-methyl analog | HDAC6 | 58.9 |
Recent Advances and Research Trends
Innovations in Synthesis
-
Photocatalyzed Cyclopropanation: Visible-light-mediated reactions improve stereocontrol .
-
Biocatalytic Approaches: Lipases and esterases achieve dynamic kinetic resolution .
Emerging Therapeutic Applications
-
PROTACs: Incorporated as warheads for targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs): Serves as a linker for tumor-specific payload delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume